2-(3-Methoxyphenyl)ethanol

Analytical Chemistry Quality Control Material Science

2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is a member of the methoxyphenethyl alcohol class, characterized by a methoxy group at the meta position of its phenyl ring. It is a colorless to pale yellow liquid with a molecular weight of 152.19 g/mol and a purity typically specified at ≥97% for commercial lots.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 5020-41-7
Cat. No. B015790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)ethanol
CAS5020-41-7
Synonyms3-Methoxyphenethyl Alcohol;  3-Methoxybenzeneethanol;  1-(2-Hydroxyethyl)-3-methoxybenzene;  2-(3-Methoxyphenyl)-1-ethanol;  2-(m-Methoxyphenyl)ethanol;  NSC 55877;  m-Methoxyphenethyl Alcohol; 
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCO
InChIInChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
InChIKeyUPPGEJSCUZMCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)ethanol (CAS 5020-41-7): Procurement Specifications & Analytical Baseline


2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is a member of the methoxyphenethyl alcohol class, characterized by a methoxy group at the meta position of its phenyl ring . It is a colorless to pale yellow liquid with a molecular weight of 152.19 g/mol and a purity typically specified at ≥97% for commercial lots . The compound's core value lies in its dual functionality: the hydroxyl group serves as a reactive handle for further derivatization (e.g., etherification, esterification), while the meta-methoxy substitution imparts a distinct phenolic odor profile and unique biochemical properties, differentiating it from its ortho- and para-substituted isomers [1].

Why 2-(3-Methoxyphenyl)ethanol Cannot Be Replaced by In-Class Analogs Without Verification


The methoxyphenethyl alcohol class exhibits significant regioisomerism, where the position of the methoxy group (ortho, meta, or para) dictates key physical, chemical, and biological properties. Substituting 2-(3-Methoxyphenyl)ethanol with its ortho- or para- isomer can alter compound reactivity, odor profile, and enzyme inhibition characteristics [1]. Furthermore, the presence of the methoxy group distinguishes it from the unsubstituted parent compound, phenethyl alcohol, which has a rose-like floral odor and different applications in fragrance and chemical synthesis [2]. Therefore, generic substitution without experimental validation introduces unacceptable risk to synthetic yield, product purity, and biological assay reproducibility.

2-(3-Methoxyphenyl)ethanol: Quantifiable Differentiation Evidence for Scientific Selection


Differentiation via Physical Properties: Density & Refractive Index

The physical properties of 2-(3-Methoxyphenyl)ethanol differ measurably from its structural analogs. Its density (1.075 g/mL at 25°C) is lower than that of its ortho-methoxy isomer, 2-(2-Methoxyphenyl)ethanol (1.121 g/mL at 25°C), but higher than that of the unsubstituted parent, phenethyl alcohol (1.012 g/mL at 20°C) [1]. Its refractive index (n20/D 1.538) is also distinct from phenethyl alcohol (n20/D 1.532) and its ortho-isomer (n20/D 1.552) [1]. These differences are critical for identity verification and purity assessment in procurement.

Analytical Chemistry Quality Control Material Science

Sensory Differentiation: A Distinct Phenolic Odor Profile

The odor profile of 2-(3-Methoxyphenyl)ethanol is characterized as 'phenolic', 'balsamic-anisic', and 'delicate floral', which contrasts with the 'sweet, rose-like, floral' odor of the unsubstituted phenethyl alcohol [1][2]. This sensory differentiation is a direct consequence of the meta-methoxy substitution. This property is crucial for applications where the compound is used as a fragrance intermediate or odor modulator.

Fragrance Chemistry Sensory Science Product Development

Biochemical Differentiation: Competitive Tyrosinase Inhibition

2-(3-Methoxyphenyl)ethanol acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, and has been shown to inhibit melanogenesis in cultured mouse skin cells . This contrasts with the action of tyrosol (4-hydroxyphenethyl alcohol), which also inhibits tyrosinase and melanogenesis but may operate through a different kinetic profile or exhibit different potency [1]. While direct IC50 comparisons are not available in the assessed literature, the classification of 2-(3-Methoxyphenyl)ethanol as a competitive inhibitor provides a mechanistic basis for differentiation.

Cosmetic Chemistry Enzymology Melanogenesis

Optimal Application Scenarios for 2-(3-Methoxyphenyl)ethanol Based on Verified Differentiation


Precursor for Synthesis of Complex Phenethyl Alcohol Derivatives

Leveraging its reactive hydroxyl group, 2-(3-Methoxyphenyl)ethanol is an established starting material for the synthesis of more complex molecules. A documented example is its use in the preparation of 3-methoxy-2,6-dimethylphenethyl alcohol . Its distinct meta-methoxy substitution pattern is retained in the product, enabling the synthesis of novel compounds with tailored properties for pharmaceutical or material science applications.

Fragrance Intermediate for Phenolic and Balsamic Notes

The compound's characteristic phenolic, balsamic-anisic odor profile, which differentiates it from the common rose-like scent of phenethyl alcohol, makes it a valuable intermediate for creating unique fragrance accords [1]. It is used in perfumery and flavor formulations where a specific, non-floral character is desired, leveraging its solubility in common organic solvents like ethanol and ether .

Biochemical Probe for Investigating Tyrosinase Inhibition

2-(3-Methoxyphenyl)ethanol's documented role as a competitive inhibitor of tyrosinase makes it a relevant tool compound for studying melanogenesis pathways . Researchers investigating skin hyperpigmentation or developing cosmetic agents can use this compound to probe the enzyme's active site and compare its inhibition kinetics with other phenolic inhibitors, such as tyrosol or arbutin [2].

Analytical Standard for Method Development

Given its well-defined and distinct physical properties (density: 1.075 g/mL; refractive index: 1.538), 2-(3-Methoxyphenyl)ethanol serves as a reliable reference standard for developing and validating analytical methods like HPLC, GC, and refractometry . Its unique profile aids in the unambiguous identification and quantification of this specific isomer in complex mixtures, which is essential for quality control in both research and industrial settings.

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